molecular formula C9H11BrO B8771395 2-Bromo-3-isopropylphenol

2-Bromo-3-isopropylphenol

Cat. No.: B8771395
M. Wt: 215.09 g/mol
InChI Key: GXWOGRSNNHEHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-isopropylphenol is a halogenated phenolic compound characterized by a phenol ring substituted with a bromine atom at the ortho position (C2) and an isopropyl group at the meta position (C3). Its molecular formula is C₉H₁₁BrO, with a molecular weight of 215.09 g/mol. The bromine atom introduces electron-withdrawing effects, increasing the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-bromo-3-propan-2-ylphenol

InChI

InChI=1S/C9H11BrO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,1-2H3

InChI Key

GXWOGRSNNHEHBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares 2-Bromo-3-isopropylphenol with key analogs from literature:

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups CAS RN
This compound C₉H₁₁BrO 215.09 Br (C2), isopropyl (C3) Phenol, bromo, alkyl Not listed
2-Bromo-3-methylpyridine C₆H₆BrN 172.03 Br (C2), methyl (C3) Pyridine, bromo, alkyl 3430-17-9
2-Fluorophenol C₆H₅FO 112.10 F (C2) Phenol, fluoro 367-12-4
2-Hydroxy-4-methoxybenzophenone C₁₄H₁₂O₃ 228.24 Hydroxy (C2), methoxy (C4) Benzophenone, hydroxy 131-57-7
Key Observations:

Electronic Effects: The bromine atom in this compound enhances acidity (lower pKa) compared to 2-Fluorophenol, as bromine is a stronger electron-withdrawing group than fluorine. The pyridine ring in 2-Bromo-3-methylpyridine lacks the acidic hydroxyl group, making it less polar and more basic than phenolic analogs .

2-Hydroxy-4-methoxybenzophenone exhibits extended conjugation due to the benzophenone backbone, increasing UV absorption and photostability compared to simpler phenolic derivatives .

Reactivity Trends: Halogenated phenols like this compound are prone to electrophilic aromatic substitution at the less hindered C4 or C5 positions, whereas pyridine derivatives (e.g., 2-Bromo-3-methylpyridine) undergo nucleophilic substitutions at the C2 bromine site .

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